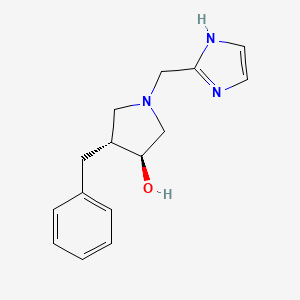![molecular formula C19H20F2N2O2 B7347070 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7347070.png)
2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of DFB is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. DFB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. DFB has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DFB has a wide range of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory effects. DFB has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. DFB has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DFB has been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using DFB in lab experiments is its potency and specificity. DFB has been shown to have potent anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of a variety of cancer cell lines. DFB is also relatively easy to synthesize, making it a cost-effective option for researchers. One of the limitations of using DFB in lab experiments is its potential toxicity. DFB has been shown to have toxic effects in some cell types, and may have potential side effects in vivo.
将来の方向性
There are a number of potential future directions for research on DFB. One area of interest is the development of DFB-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of new synthetic methods for the production of DFB and related compounds. Additionally, further research is needed to fully understand the mechanism of action of DFB and to determine its potential side effects in vivo.
合成法
DFB can be synthesized using a variety of methods, including the reaction of 2,5-difluoroaniline with (3R,4S)-3-benzyl-4-hydroxypyrrolidine in the presence of an appropriate coupling agent. Other methods include the reaction of 2,5-difluoroaniline with N-benzylpyrrolidine-2-carboxylic acid followed by reduction of the resulting amide.
科学的研究の応用
DFB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. DFB has been shown to have potent anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of a variety of cancer cell lines. DFB has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-15-6-7-16(21)17(9-15)22-19(25)12-23-10-14(18(24)11-23)8-13-4-2-1-3-5-13/h1-7,9,14,18,24H,8,10-12H2,(H,22,25)/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQPGZCYPIQPO-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(=O)NC2=C(C=CC(=C2)F)F)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC(=O)NC2=C(C=CC(=C2)F)F)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aR)-5-[(2-phenylpyrimidin-5-yl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346988.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7346989.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-benzyl-N-cyclopropylacetamide](/img/structure/B7346998.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7347018.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7347028.png)
![(3aS,6aS)-5-[(5-chlorothiadiazol-4-yl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7347034.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-pyridin-2-ylacetamide](/img/structure/B7347038.png)
![(3S,4R)-4-benzyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B7347042.png)

![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7347076.png)
![4-[2-[(6S)-2,8,11-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]acetyl]piperazin-2-one](/img/structure/B7347084.png)
![1-(2-cyclopropylpyrazol-3-yl)-3-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]urea](/img/structure/B7347085.png)
![(3S)-N-[1-[(4-fluorophenyl)methyl]-2-oxopyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7347092.png)
![[(3S,4R)-1-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B7347097.png)